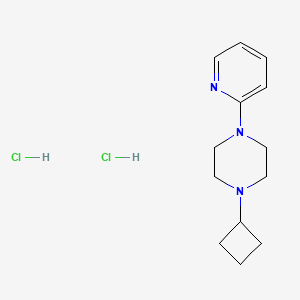

1-Cyclobutyl-4-(pyridin-2-yl)piperazine dihydrochloride

Description

Propriétés

IUPAC Name |

1-cyclobutyl-4-pyridin-2-ylpiperazine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3.2ClH/c1-2-7-14-13(6-1)16-10-8-15(9-11-16)12-4-3-5-12;;/h1-2,6-7,12H,3-5,8-11H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGCNLHDPTHHCAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)N2CCN(CC2)C3=CC=CC=N3.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

The synthesis of 1-Cyclobutyl-4-(pyridin-2-yl)piperazine dihydrochloride involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction typically occurs in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), leading to the formation of protected piperazines . Another method involves the Ugi reaction, which is a multicomponent reaction that forms piperazine derivatives through the combination of an isocyanide, an amine, a carboxylic acid, and an aldehyde . Industrial production methods often utilize these synthetic routes due to their efficiency and high yield.

Analyse Des Réactions Chimiques

1-Cyclobutyl-4-(pyridin-2-yl)piperazine dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be substituted with different functional groups using reagents like alkyl halides or sulfonyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines.

Applications De Recherche Scientifique

Chemical Properties and Mechanism of Action

1-Cyclobutyl-4-(pyridin-2-yl)piperazine dihydrochloride is a derivative of piperazine characterized by a cyclobutyl group and a pyridine moiety. Its primary biological target is the α2-adrenoceptor, where it acts as a selective antagonist. The antagonistic action influences the norepinephrine signaling pathway, which is crucial in various physiological processes.

Scientific Research Applications

The compound has diverse applications across several domains:

1. Chemistry

- Used as an intermediate in the synthesis of various organic compounds.

- Facilitates the development of other piperazine derivatives with potential biological activities.

2. Biology

- Investigated for its interaction with biological targets, particularly in relation to neurotransmitter systems.

- Explored for potential antimicrobial properties against pathogens such as Staphylococcus aureus.

3. Medicine

- Studied for its therapeutic potential, particularly in drug discovery and development.

- Piperazine derivatives are known for their diverse pharmacological activities, including anti-inflammatory and antimicrobial effects.

4. Industry

- Employed in the production of pharmaceuticals and other chemical products due to its versatile chemical structure.

Research indicates that 1-Cyclobutyl-4-(pyridin-2-yl)piperazine dihydrochloride exhibits various biological activities:

Antimicrobial Activity

Piperazine derivatives have shown effectiveness against multiple bacterial strains. The following table summarizes some findings related to antimicrobial activity:

| Compound Name | Minimum Inhibitory Concentration (MIC) (µg/mL) | Target Organism |

|---|---|---|

| 1-Cyclobutyl-4-(pyridin-2-yl)piperazine dihydrochloride | TBD | Staphylococcus aureus |

| 4PP-1 | 6.3 | Mycobacterium tuberculosis |

| Vibripyrrolidine A | 1.0 | Various bacterial strains |

Anti-inflammatory Effects

The compound's role in modulating inflammatory responses is under investigation, with preliminary studies suggesting potential benefits in reducing inflammation.

Case Studies and Research Findings

Several studies have explored the structure-activity relationship (SAR) of piperazine derivatives, including 1-Cyclobutyl-4-(pyridin-2-yl)piperazine dihydrochloride:

Case Study: Inhibition of Mycobacterium tuberculosis

A high-throughput screening study evaluated various piperazine derivatives for their ability to inhibit Mycobacterium tuberculosis. The findings indicated that modifications in the piperazine ring could significantly affect efficacy against resistant strains, highlighting the potential of this compound in developing new anti-tubercular agents .

Case Study: Cytotoxic Activities

In another study focusing on piperazinone derivatives, compounds were synthesized and evaluated for cytotoxic activities against cancer cell lines. The results indicated that structural modifications could enhance biological activity, suggesting that similar approaches could be applied to 1-Cyclobutyl-4-(pyridin-2-yl)piperazine dihydrochloride .

Mécanisme D'action

The mechanism of action of 1-Cyclobutyl-4-(pyridin-2-yl)piperazine dihydrochloride involves its interaction with specific molecular targets. Piperazine derivatives often act on neurotransmitter receptors, enzymes, or ion channels. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparaison Avec Des Composés Similaires

Aryl vs. Cycloalkyl Substituents

- 1-(Pyridin-2-yl)piperazine derivatives : These lack the cyclobutyl group, which impacts reactivity. For example, 1-(pyridin-2-yl)piperazine failed in amidination reactions due to steric or electronic effects, unlike cyclobutyl analogs .

- Trimetazidine dihydrochloride (1-(2,3,4-trimethoxybenzyl)piperazine dihydrochloride) : The benzyl group confers distinct pharmacokinetic properties, such as improved membrane permeability compared to the compact cyclobutyl group in the target compound .

Dihydrochloride vs. Monohydrochloride Salts

- Piperazine dihydrochloride: Exhibits deshielded $ ^1H $ NMR signals (δ 3.59) and higher thermal stability (mass loss ~13.9% at 25–190°C) compared to monohydrochloride (δ 3.11; mass loss ~5.08% at 25–140°C) .

- Antihistamine dihydrochlorides (e.g., buclizine, meclizine) : These feature bulky benzhydryl substituents, resulting in lower aqueous solubility than 1-cyclobutyl-4-(pyridin-2-yl)piperazine dihydrochloride, which has a smaller cycloalkyl group .

Physicochemical Properties

| Compound | $ ^1H $ NMR Shift (δ) | TGA Mass Loss (%/Temp Range) | Solubility (Water) |

|---|---|---|---|

| Piperazine dihydrochloride | 3.59 | 13.9% (25–190°C) | High |

| Piperazine monohydrochloride | 3.11 | 5.08% (25–140°C) | Moderate |

| 1-Cyclobutyl-4-(pyridin-2-yl)piperazine dihydrochloride (inferred) | ~3.5–3.7 (piperazine protons) | ~10–15% (25–200°C) | Moderate-High |

| Buclizine dihydrochloride | N/A | N/A | Low |

Data inferred from analogous dihydrochloride salts .

Activité Biologique

1-Cyclobutyl-4-(pyridin-2-yl)piperazine dihydrochloride is a piperazine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which may contribute to its interactions with various biological targets. Understanding the biological activity of this compound is crucial for its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 1-Cyclobutyl-4-(pyridin-2-yl)piperazine dihydrochloride is . Its structure consists of a piperazine ring substituted with a cyclobutyl group and a pyridine moiety, which may enhance its binding affinity to specific receptors or enzymes.

The biological activity of 1-Cyclobutyl-4-(pyridin-2-yl)piperazine dihydrochloride is primarily attributed to its ability to interact with various neurotransmitter receptors and enzymes. Piperazine derivatives are known to exhibit diverse pharmacological profiles, often acting as antagonists or inhibitors. For instance, studies have shown that similar piperazine compounds can inhibit human acetylcholinesterase, affecting neurotransmitter levels and potentially influencing cognitive functions .

Biological Activities

1-Cyclobutyl-4-(pyridin-2-yl)piperazine dihydrochloride has been investigated for several biological activities:

1. Antimicrobial Activity

Research indicates that piperazine derivatives can exhibit antimicrobial properties. In particular, compounds similar to 1-Cyclobutyl-4-(pyridin-2-yl)piperazine dihydrochloride have shown effectiveness against various bacterial strains, including Staphylococcus aureus and other pathogens .

Table 1: Antimicrobial Activity of Piperazine Derivatives

| Compound Name | MIC (µg/mL) | Target Organism |

|---|---|---|

| 1-Cyclobutyl-4-(pyridin-2-yl)piperazine | TBD | Staphylococcus aureus |

| 4PP-1 | 6.3 | Mycobacterium tuberculosis |

| Vibripyrrolidine A | 1.0 | Various bacterial strains |

2. Anti-inflammatory Effects

Some studies have suggested that piperazine derivatives can modulate inflammatory responses. For example, certain compounds in this class have been shown to inhibit nitric oxide production in macrophages, which is a critical mediator in inflammatory processes .

3. Neuropharmacological Effects

Given the structural similarity to known neuroactive compounds, 1-Cyclobutyl-4-(pyridin-2-yl)piperazine dihydrochloride may influence neurotransmission pathways. It may act on serotonin or dopamine receptors, potentially impacting mood and behavior.

Case Studies and Research Findings

Recent studies have explored the structure-activity relationship (SAR) of piperazine derivatives, including 1-Cyclobutyl-4-(pyridin-2-yl)piperazine dihydrochloride. These investigations aim to identify key structural features that enhance biological activity.

Case Study: Inhibition of Mycobacterium tuberculosis

In a high-throughput screening study, various piperazine derivatives were evaluated for their ability to inhibit M. tuberculosis. The findings indicated that modifications in the piperazine ring could significantly affect the compound's efficacy against resistant strains . This highlights the potential of 1-Cyclobutyl-4-(pyridin-2-yl)piperazine dihydrochloride in developing new anti-tubercular agents.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-cyclobutyl-4-(pyridin-2-yl)piperazine dihydrochloride?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, piperazine derivatives are often synthesized by reacting cyclobutyl halides with substituted pyridinylpiperazines under basic conditions (e.g., triethylamine). The dihydrochloride salt is formed via acidification with HCl . Key steps include purification using recrystallization or column chromatography, monitored by TLC or HPLC. Reaction optimization (e.g., solvent choice, temperature) is critical for yield improvement.

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- NMR (¹H/¹³C) to confirm substituent positions and cyclobutyl/pyridinyl integration .

- HPLC/UPLC with UV detection (λ ~254 nm) for purity assessment (>95% recommended for biological studies).

- Mass spectrometry (ESI-MS) to verify molecular weight (e.g., [M+H]+ for free base: ~276.2 g/mol).

- X-ray crystallography (if crystalline) for absolute configuration determination using SHELX programs .

Q. What safety protocols are recommended for handling this compound in the lab?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of fine particles .

- Storage : Keep in airtight containers at 2–8°C, away from oxidizers and moisture .

- Spill management : Neutralize with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can researchers investigate the compound's receptor binding affinity and selectivity?

- Methodological Answer :

- Radioligand binding assays : Use tissues/cell lines expressing target receptors (e.g., serotonin or dopamine receptors). Incubate with tritiated ligands (e.g., [³H]-Ketanserin for 5-HT₂A) and varying compound concentrations to calculate IC₅₀/Ki values .

- Computational docking : Perform molecular dynamics simulations (e.g., AutoDock Vina) to predict binding poses in receptor active sites .

- Selectivity profiling : Screen against receptor panels (e.g., CEREP) to identify off-target interactions.

Q. What strategies resolve contradictions in solubility data across studies?

- Methodological Answer :

- pH adjustment : Test solubility in buffered solutions (e.g., piperazine dihydrochloride buffers at pH 5.3–9.7) to mimic physiological conditions .

- Co-solvents : Use DMSO (<1%) or cyclodextrins to enhance aqueous solubility without altering bioactivity .

- Standardization : Adopt USP/FDA guidelines for solubility testing (e.g., shake-flask method) to ensure reproducibility .

Q. How can the compound's stability under varying pH and temperature conditions be systematically evaluated?

- Methodological Answer :

- Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and thermal (40–60°C) conditions .

- Kinetic analysis : Monitor degradation via HPLC at timed intervals to calculate half-life (t₁/₂) and activation energy (Arrhenius plot) .

- Degradant identification : Use LC-MS/MS to characterize breakdown products and propose degradation pathways.

Q. What methodologies are effective in studying its metabolic fate in vitro?

- Methodological Answer :

- Liver microsome assays : Incubate with human/rat liver microsomes and NADPH. Extract metabolites for LC-HRMS analysis .

- CYP inhibition screening : Test against CYP3A4/2D6 isozymes using fluorogenic substrates to assess drug-drug interaction risks .

- Metabolite synthesis : Chemically synthesize predicted metabolites (e.g., N-oxides) for bioactivity comparison .

Tables for Key Data

Table 1 : Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 333.3 g/mol (dihydrochloride) | |

| Solubility (pH 7.4) | >48.7 µg/mL (predicted) | |

| pKa (piperazine NH) | ~5.32 (pK₁), ~9.70 (pK₂) | |

| Recommended Storage | 2–8°C, desiccated |

Table 2 : Analytical Parameters for HPLC

| Column | Mobile Phase | Flow Rate | Detection | Retention Time |

|---|---|---|---|---|

| C18 (5µm, 250mm) | 70:30 MeCN:0.1% TFA | 1.0 mL/min | UV 254 nm | ~8.2 min |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.